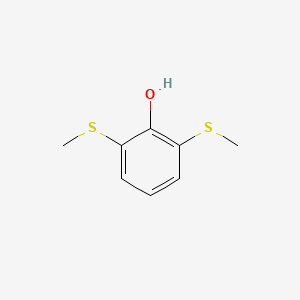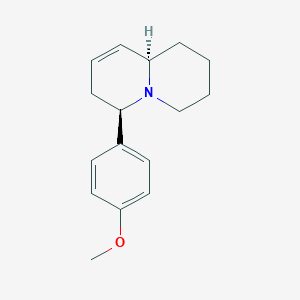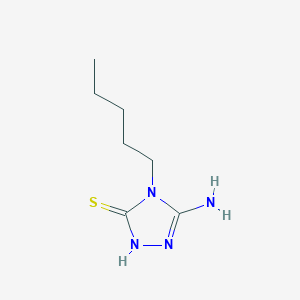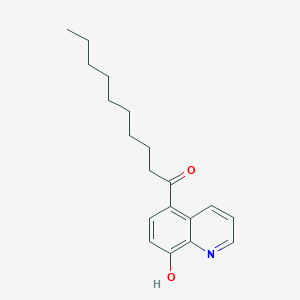![molecular formula C12H13NO4S2 B14391711 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate CAS No. 89862-53-3](/img/structure/B14391711.png)
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methylsulfanylcarbonyl group and a propyl formate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with methylthiol to form 2-(methylsulfanyl)pyridine.
Carbonylation: The 2-(methylsulfanyl)pyridine is then subjected to carbonylation using carbon monoxide in the presence of a palladium catalyst to introduce the carbonyl group, forming 6-[(methylsulfanyl)carbonyl]pyridine.
Thioester Formation: The 6-[(methylsulfanyl)carbonyl]pyridine is reacted with 3-mercaptopropionic acid to form the thioester linkage.
Esterification: Finally, the thioester is esterified with formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors for carbonylation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate involves its interaction with specific molecular targets. The compound’s carbonyl and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-[(Methylsulfanyl)carbonyl]pyridine: Lacks the propyl formate ester group.
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propionic acid: Contains a carboxylic acid group instead of the formate ester.
Uniqueness
3-({6-[(Methylsulfanyl)carbonyl]pyridine-2-carbonyl}sulfanyl)propyl formate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyridine ring and the formate ester group allows for diverse applications in various fields.
Propiedades
Número CAS |
89862-53-3 |
|---|---|
Fórmula molecular |
C12H13NO4S2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-(6-methylsulfanylcarbonylpyridine-2-carbonyl)sulfanylpropyl formate |
InChI |
InChI=1S/C12H13NO4S2/c1-18-11(15)9-4-2-5-10(13-9)12(16)19-7-3-6-17-8-14/h2,4-5,8H,3,6-7H2,1H3 |
Clave InChI |
HGWOQCUDTJIPMF-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)C1=NC(=CC=C1)C(=O)SCCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Methoxyethyl)carbamoyl]sulfanyl}propanoic acid](/img/structure/B14391644.png)




![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)



![[(2R,4S)-2-Heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391698.png)
![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
